n-(pent-4-yn-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(pent-4-yn-2-yl)pyridine-3-carboxamide is an organic compound with the molecular formula C11H12N2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a pent-4-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pent-4-yn-2-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid or its derivatives with pent-4-yn-2-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(pent-4-yn-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(pent-4-yn-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pent-4-yn-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative of nicotinic acid with a wide range of biological activities.
N-(pyridin-3-yl)pyridine-2-carboxamide: Another pyridine carboxamide derivative with potential therapeutic applications.
N-(2-cyanophenyl)pyridine-2-carboxamide: Known for its use in medicinal chemistry as an enzyme inhibitor.
Uniqueness
N-(pent-4-yn-2-yl)pyridine-3-carboxamide is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pyridine carboxamide derivatives and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
N-pent-4-yn-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10/h1,4,6-9H,5H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQZLUAFZBVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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